[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate
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Overview
Description
{[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a methoxyphenyl group, a carbamoyl moiety, and a dichloropyridine carboxylate, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the 4-methoxyphenyl ethylamine, which is then reacted with an appropriate isocyanate to form the carbamoyl intermediate. This intermediate is subsequently coupled with 5,6-dichloropyridine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
{[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbamoyl group can be reduced to amines under specific conditions.
Substitution: The dichloropyridine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
{[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate has been explored for its applications in various scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with similar dichloropyridine structures but different functional groups.
4-Methoxyphenethylamine: Shares the methoxyphenyl ethylamine moiety but lacks the carbamoyl and pyridine components.
Uniqueness
The uniqueness of {[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate lies in its combined structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Properties
CAS No. |
380190-95-4 |
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Molecular Formula |
C17H16Cl2N2O4 |
Molecular Weight |
383.2 g/mol |
IUPAC Name |
[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-24-13-4-2-11(3-5-13)6-7-20-15(22)10-25-17(23)12-8-14(18)16(19)21-9-12/h2-5,8-9H,6-7,10H2,1H3,(H,20,22) |
InChI Key |
VSOOACOIJIZKKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl |
solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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